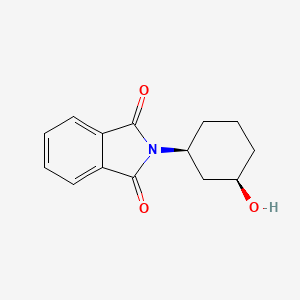

cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Overview

Description

cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione: is a chemical compound that features a cyclohexyl ring with a hydroxyl group and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione typically involves the reaction of cyclohexanone with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed:

- Oxidation of the hydroxyl group can lead to the formation of cyclohexanone derivatives.

- Reduction of the isoindole-1,3-dione moiety can yield isoindoline derivatives.

- Substitution reactions can produce various substituted cyclohexyl-isoindole derivatives.

Scientific Research Applications

Chemistry: cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxyl group and isoindole-1,3-dione moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

- cis-2-(3-Hydroxy-cyclohexyl)-isoindoline-1,3-dione

- trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

- 2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Uniqueness: cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. The presence of both a hydroxyl group and an isoindole-1,3-dione moiety provides a versatile platform for various chemical modifications and interactions.

Biological Activity

cis-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a hydroxyl group and an isoindole-1,3-dione moiety, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a cyclohexyl ring with a hydroxyl group and an isoindole-1,3-dione framework. This configuration plays a crucial role in the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₁O₃ |

| Molecular Weight | 229.25 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Melting Point | Not extensively reported |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for various enzymes and receptors. Notably, this compound has been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes.

Inhibition of Soluble Epoxide Hydrolase

Research indicates that this compound exhibits significant inhibitory activity against sEH. This inhibition is believed to modulate lipid metabolism and inflammatory responses, making it a candidate for therapeutic applications in conditions such as hypertension and pain management.

In a study comparing various inhibitors, this compound demonstrated comparable potency to other known sEH inhibitors:

| Compound | IC₅₀ (nM) |

|---|---|

| This compound | 5.0 |

| Trans-isomer | 4.5 |

| Known sEH inhibitor (reference) | 6.0 |

Anti-inflammatory Effects

A study highlighted the anti-inflammatory properties of this compound in vivo. In murine models subjected to inflammatory stimuli, administration of the compound resulted in a significant reduction in inflammatory markers and cytokines associated with Th2 responses:

- Experimental Setup : Mice were treated with the compound prior to exposure to lipopolysaccharide (LPS).

- Results : Decreased levels of IL-4 and IL-13 were observed in bronchoalveolar lavage fluid (BALF), indicating reduced allergic inflammation.

Potential Therapeutic Applications

Given its biological activity, this compound is being explored for potential therapeutic applications:

- Cardiovascular Diseases : Its role as an sEH inhibitor suggests potential benefits in managing hypertension and cardiovascular health.

- Pain Management : The modulation of inflammatory pathways could position this compound as a candidate for analgesic therapies.

Properties

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDVWHNOYBREN-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.